molecular formula C13H18N2O B14069854 1-(2,3-Dimethylbenzoyl)piperazine

1-(2,3-Dimethylbenzoyl)piperazine

Cat. No.: B14069854
M. Wt: 218.29 g/mol
InChI Key: ODORFEUGUHRSGR-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylbenzoyl)piperazine is an organic compound with the molecular formula C13H18N2O. It consists of a piperazine ring substituted with a 2,3-dimethylbenzoyl group. This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylbenzoyl)piperazine typically involves the reaction of piperazine with 2,3-dimethylbenzoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale batch reactions. These methods may use continuous flow reactors to improve efficiency and yield. The use of microwave-assisted synthesis has also been explored to accelerate the reaction rates and improve product purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylbenzoyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,3-Dimethylbenzoyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylbenzoyl)piperazine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dimethylbenzoyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(2,3-dimethylphenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C13H18N2O/c1-10-4-3-5-12(11(10)2)13(16)15-8-6-14-7-9-15/h3-5,14H,6-9H2,1-2H3

InChI Key

ODORFEUGUHRSGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCNCC2)C

Origin of Product

United States

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